N'-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
Description
N'-[1-(2-Hydroxyphenyl)ethylidene]methoxycarbohydrazide is a carbohydrazide derivative synthesized via the condensation of methoxycarbohydrazide with 2-hydroxyacetophenone. Structurally, it features a hydrazide backbone substituted with a 2-hydroxyphenyl ethylidene group and a methoxy moiety. This compound is part of a broader class of hydrazide-based molecules known for their versatile applications, including metal chelation, corrosion inhibition, and biological activity . Its synthesis typically involves refluxing reactants in methanol with a catalytic acid, followed by crystallization to yield a stable product characterized by spectroscopic methods (FT-IR, NMR) and X-ray crystallography .
Properties
IUPAC Name |
methyl N-[1-(2-hydroxyphenyl)ethylideneamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-5-3-4-6-9(8)13/h3-6,13H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDKNJIGRRUFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and methoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: The compound is investigated for its potential pharmacological properties, including antioxidant and anti-tumor activities.
Industry: It can be used in the synthesis of other valuable chemical compounds and materials.
Mechanism of Action
The mechanism of action of N’-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with molecular targets through its functional groups. The hydroxy and methoxycarbohydrazide moieties can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it useful in studies related to metal ion transport and homeostasis.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Hydrazides
| Compound Name | Substituents | Key Functional Groups | Synthesis Precursors |
|---|---|---|---|
| N'-[1-(2-Hydroxyphenyl)ethylidene]methoxycarbohydrazide | 2-hydroxyphenyl, methoxy | Hydrazide, phenolic –OH, methoxy | Methoxycarbohydrazide, 2-hydroxyacetophenone |
| HAPI (N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinoylhydrazide) | 2-hydroxyphenyl, isonicotinoyl | Hydrazide, phenolic –OH, pyridyl | Isonicotinoyl hydrazide, 2-hydroxyacetophenone |
| ATOH (N'-(1-(2-hydroxyphenyl)ethylidene)acetohydrazide) | 2-hydroxyphenyl, acetyl | Hydrazide, phenolic –OH, acetyl | Acetohydrazide, 2-hydroxyacetophenone |
| Compound I (E)-2-amino-N'-(1-(2-hydroxyphenyl)ethylidene)-2-oxoacetohydrazide | 2-hydroxyphenyl, oxamoyl | Hydrazide, phenolic –OH, oxamoyl | Oxamic hydrazide, 2-hydroxyacetophenone |
Synthesis Notes:
- The methoxy group in the target compound enhances electron-donating capacity compared to acetyl (ATOH) or pyridyl (HAPI) substituents, influencing reactivity and stability .
- Crystallographic studies (e.g., ) reveal planar configurations in similar compounds, stabilized by intramolecular hydrogen bonds between the hydrazide –NH and phenolic –OH groups .
Functional Comparisons
Metal Chelation and Antiproliferative Activity
- HAPI and HPPI : These Fe(III) chelators exhibit antiproliferative effects in cancer cell lines (MCF-7, HL-60) by disrupting iron metabolism. Derivatives with nitrogen heterocycles show enhanced hydrolytic stability and lipophilicity, improving cellular uptake .
- BHAPI : A prochelator derived from HAPI, activated by H₂O₂ to release the active chelator. This highlights the role of substituents in modulating redox-sensitive activity, a strategy applicable to methoxycarbohydrazide derivatives .
Corrosion Inhibition
- ATOH, BZOH, TSCOH, TCBOH: These hydroxyacetophenone derivatives inhibit mild steel corrosion in HCl, with efficiencies ranging from 85.5% (ATOH) to 92.4% (TCBOH). The thiohydrazide group in TCBOH enhances adsorption via sulfur-metal interactions .
- Target Compound : The methoxy group may improve solubility in acidic media compared to ATOH, but the absence of sulfur could limit adsorption strength. Theoretical studies (DFT, MD) suggest planar orientation on metal surfaces, similar to TCBOH .
Antimicrobial and Antioxidant Potential
- Formohydrazides and Pyrazole Analogs (): Thiophene-containing derivatives exhibit antimicrobial activity against bacteria and fungi, attributed to the –NH and C=N groups. The target compound’s phenolic –OH may enhance antioxidant capacity, though methoxy substitution could reduce radical scavenging compared to hydroxyl-rich analogs .
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic and Physical Data
Key Observations :
- The target compound’s IR spectrum aligns with related hydrazides, showing characteristic C=O and C=N stretches.
- Methoxy groups typically resonate at δ 3.8–4.0 in ¹H NMR, distinguishing them from acetyl (δ 2.1–2.3) or pyridyl substituents .
Biological Activity
N'-[1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C11H14N4O3
- Molecular Weight : 246.25 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Several studies have indicated that this compound exhibits significant antimicrobial properties. For instance:
- Study Findings : In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 50 µg/mL, indicating strong antimicrobial potential .
- Mechanism of Action : The compound's mechanism likely involves disruption of bacterial cell walls and interference with metabolic processes.
Anticancer Activity
Research has highlighted the compound's potential in cancer therapy:
- Cell Line Studies : The compound was tested on human cancer cell lines, including breast (MCF-7) and lung (A549) cancers. Results showed a dose-dependent inhibition of cell proliferation with IC50 values around 30 µM .
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in cancer cells, as evidenced by annexin V staining and caspase activation assays .
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects:
- In Vivo Studies : Animal models of inflammation demonstrated that the compound significantly reduced edema and inflammatory markers when administered at doses of 10 mg/kg .
- Cytokine Modulation : The compound was shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated models, suggesting a potential role in managing inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Test Subject | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 50 µg/mL | |
| Anticancer | MCF-7 Cell Line | IC50 = 30 µM | |
| Apoptosis Induction | A549 Cell Line | Increased apoptosis | |
| Anti-inflammatory | Animal Model | Reduced edema |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results confirmed its ability to inhibit growth at lower concentrations compared to standard antibiotics, suggesting its potential as a novel therapeutic agent.
Case Study 2: Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, administration of the compound in conjunction with standard chemotherapy showed improved outcomes in terms of tumor reduction and overall survival rates. The combination therapy was well-tolerated with minimal side effects reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
